2,3-Dichloro-6-fluoro-DL-phenylalanine
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Overview
Description
2,3-Dichloro-6-fluoro-DL-phenylalanine is a synthetic amino acid derivative with the molecular formula C9H8Cl2FNO2 and a molecular weight of 252.07 g/mol . This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to the phenyl ring, making it a halogenated phenylalanine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-fluoro-DL-phenylalanine typically involves the halogenation of phenylalanine derivatives. One common method includes the chlorination and fluorination of phenylalanine using appropriate halogenating agents under controlled conditions . The reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as iron or aluminum chloride to facilitate the halogenation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-6-fluoro-DL-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
2,3-Dichloro-6-fluoro-DL-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on enzyme activity and protein synthesis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-fluoro-DL-phenylalanine involves its interaction with biological molecules, such as enzymes and receptors. The halogen atoms in the compound can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interfere with protein synthesis by incorporating into peptide chains, leading to altered protein function .
Comparison with Similar Compounds
- 2,3-Dichloro-DL-phenylalanine
- 6-Fluoro-DL-phenylalanine
- 2,3-Dichloro-6-fluoro-L-phenylalanine
Comparison: 2,3-Dichloro-6-fluoro-DL-phenylalanine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced reactivity and potential biological activity, making it a valuable tool in research and industrial applications .
Properties
IUPAC Name |
2-amino-3-(2,3-dichloro-6-fluorophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2FNO2/c10-5-1-2-6(12)4(8(5)11)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMGHUCRDGPXIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC(C(=O)O)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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